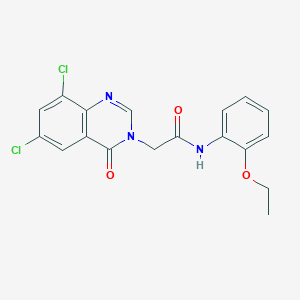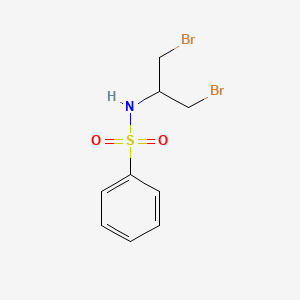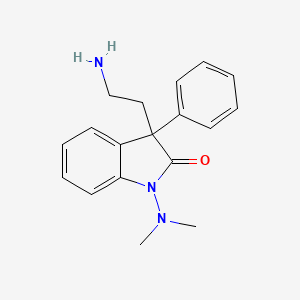
2-(diethylamino)ethyl N-(4-ethoxyphenyl)carbamate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(diethylamino)ethyl N-(4-ethoxyphenyl)carbamate hydrochloride: is a chemical compound with the following properties:
Linear Formula: C₁₅H₂₅ClN₂O₃
Molecular Weight: 316.831 g/mol
Preparation Methods
Synthetic Routes: The synthesis of this compound involves the reaction of 4-ethoxyaniline with 2-(diethylamino)ethyl chloroformate . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired carbamate. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid .
Industrial Production: While specific industrial production methods are not widely documented, laboratories typically prepare this compound using the synthetic route mentioned above.
Chemical Reactions Analysis
Reactions:
Nucleophilic Substitution: The initial reaction involves the nucleophilic attack of the amine group on the chloroformate, leading to carbamate formation.
Salt Formation: The final step involves converting the free base to its hydrochloride salt.
4-Ethoxyaniline: Used as the starting material.
2-(Diethylamino)ethyl chloroformate: Reactant for carbamate formation.
Hydrochloric Acid: Used to convert the free base to the hydrochloride salt.
Major Products: The major product is 2-(diethylamino)ethyl N-(4-ethoxyphenyl)carbamate hydrochloride .
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: Used as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Studied for any pharmacological effects.
Industry: May have applications in materials science or other industrial processes.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparison with Similar Compounds
Remember that this information is based on available data, and further investigation may reveal additional insights.
Properties
Molecular Formula |
C15H25ClN2O3 |
|---|---|
Molecular Weight |
316.82 g/mol |
IUPAC Name |
2-(diethylamino)ethyl N-(4-ethoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C15H24N2O3.ClH/c1-4-17(5-2)11-12-20-15(18)16-13-7-9-14(10-8-13)19-6-3;/h7-10H,4-6,11-12H2,1-3H3,(H,16,18);1H |
InChI Key |
YTYJZAZBYXVREH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)NC1=CC=C(C=C1)OCC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(16S)-3-methoxy-13,16-dimethyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol](/img/structure/B12004017.png)
![4-chloro-N-[1-(2,4-dimethoxyphenyl)ethyl]-3-sulfamoylbenzamide](/img/structure/B12004023.png)
![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12004034.png)

![1-(4-bromophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B12004043.png)


![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12004073.png)




![N-[4-(acetylamino)phenyl]-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]t hiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12004084.png)
![Methyl 2-[(2-ethoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]benzoate](/img/structure/B12004091.png)
